3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide
Overview
Description
The description of a compound typically includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial community.
Synthesis Analysis
This involves detailing the process used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also usually discussed.Molecular Structure Analysis
This involves discussing the molecular structure of the compound, including its molecular formula, the types of bonds present, and its 3D structure. Tools like X-ray crystallography and NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound undergoes. This includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves discussing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Antimicrobial Properties :
- Patel et al. (2009) synthesized compounds related to the chemical , showing antimicrobial activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
- Bektaş et al. (2007) also reported on derivatives with antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antineoplastic and Antimonoamineoxidase Properties :
- Markosyan et al. (2010) synthesized derivatives with potential antineoplastic and antimonoamineoxidase properties (Markosyan, Dilanyan, Gabrielyan, Arsenyan, Sukasyan, & Garibdzhanyan, 2010).
Potential as Antihypertensive and Diuretic Agents :
- Rahman et al. (2014) explored the use of similar quinazoline derivatives as antihypertensive and diuretic agents (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).
Anticancer and DNA Intercalation Activities :
- Soda et al. (2022) described the synthesis of compounds for anticancer activity, acting as DNA intercalators (Soda, S, Chilaka, E, Misra, & Madabhushi, 2022).
Anticonvulsant Properties :
- Archana et al. (2002) reported the synthesis of derivatives with potential anticonvulsant properties (Archana, Srivastava, & Kumar, 2002).
Tubulin Polymerization Inhibition :
- Minegishi et al. (2015) found that certain derivatives could inhibit tubulin polymerization, suggesting potential anticancer applications (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).
Safety And Hazards
This involves discussing the safety measures that need to be taken while handling the compound and the hazards associated with it. This information is usually available in the compound’s Material Safety Data Sheet (MSDS).
Future Directions
This involves discussing potential future research directions or applications for the compound.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. It’s always important to refer to peer-reviewed articles and trusted sources for information.
properties
IUPAC Name |
3-(2-cyanopropan-2-yl)-N-[3-[(7-methoxyquinazolin-4-yl)amino]-4-methylphenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2/c1-17-8-9-20(31-26(33)18-6-5-7-19(12-18)27(2,3)15-28)13-23(17)32-25-22-11-10-21(34-4)14-24(22)29-16-30-25/h5-14,16H,1-4H3,(H,31,33)(H,29,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWQZRWVYYFTHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=NC=NC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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